molecular formula C28H51N7O11 B13740197 Dihydromorphinon-N-oxyd-ditartarat [German] CAS No. 37764-28-6

Dihydromorphinon-N-oxyd-ditartarat [German]

Cat. No.: B13740197
CAS No.: 37764-28-6
M. Wt: 661.7 g/mol
InChI Key: RMAZHXJOTXQSHU-HVYFOGIKSA-N
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Description

The compound “(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-hydroxy-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid” is a complex peptide-like molecule. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This particular compound is a synthetic peptide with multiple amino acid residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Peptide synthesis: Used as a model compound for studying peptide bond formation and stability.

    Catalysis: Investigated for its potential as a catalyst in organic reactions.

Biology

    Protein engineering: Utilized in the design of synthetic proteins and enzymes.

    Cell signaling: Studied for its role in mimicking natural peptides involved in cell signaling pathways.

Medicine

    Drug development: Explored as a potential therapeutic agent for various diseases.

    Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Biotechnology: Applied in the production of recombinant proteins and other biotechnological products.

    Material science: Investigated for its potential in creating novel biomaterials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism involves binding to these targets, leading to conformational changes that modulate their activity. The pathways involved can vary depending on the specific application, but common targets include proteases, kinases, and cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: A simpler amino acid with similar structural features.

    (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid: A dipeptide with comparable properties.

Uniqueness

The uniqueness of “(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-hydroxy-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid” lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity can lead to unique biological activities and potential therapeutic applications.

Properties

CAS No.

37764-28-6

Molecular Formula

C28H51N7O11

Molecular Weight

661.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H51N7O11/c1-14(2)11-16(30)23(40)35-22(15(3)4)27(44)31-17(8-9-21(38)39)24(41)33-20(13-37)26(43)34-19(12-36)25(42)32-18(28(45)46)7-5-6-10-29/h14-20,22,36-37H,5-13,29-30H2,1-4H3,(H,31,44)(H,32,42)(H,33,41)(H,34,43)(H,35,40)(H,38,39)(H,45,46)/t16-,17-,18-,19-,20-,22-/m0/s1

InChI Key

RMAZHXJOTXQSHU-HVYFOGIKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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